3-Bromo-2-nitrothiophene

Overview

Description

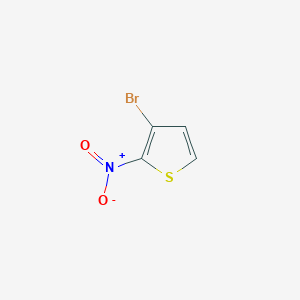

3-Bromo-2-nitrothiophene (CAS: 24430-27-1) is a halogenated nitroheterocyclic compound with the molecular formula C₄H₂BrNO₂S . Its structure features a thiophene ring substituted with a bromine atom at the 3-position and a nitro group at the 2-position. The compound exhibits a planar geometry, with the nitro group contributing to electron withdrawal, enhancing electrophilic substitution reactivity . Key physical properties include a molecular weight of 208.03 g/mol and collision cross-section (CCS) values ranging from 127.5 to 133.4 Ų, depending on ionization state .

Synthetic routes often involve palladium-catalyzed cross-coupling reactions or direct bromination of nitrothiophene precursors. For example, bromination of 2-nitrothiophene with molecular bromine (Br₂) yields 3-bromo-5-nitrothiophene as an intermediate, though over-bromination can lead to dibrominated byproducts .

Preparation Methods

Nitration of 3-Bromothiophene

Reaction Mechanism and Regioselectivity

Electrophilic nitration of 3-bromothiophene leverages the electron-withdrawing effect of bromine to direct nitration to the 2-position. Thiophene’s inherent aromaticity activates the α-positions (2 and 5), but bromine’s meta-directing influence prioritizes the 2-position due to resonance stabilization . The reaction typically employs mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize side reactions.

Procedure :

-

Dissolve 3-bromothiophene (1.0 equiv) in concentrated H₂SO₄.

-

Gradually add fuming HNO₃ (1.1 equiv) at 0°C.

-

Stir for 6–8 hours, quench with ice, and extract with dichloromethane.

-

Purify via column chromatography (hexane/ethyl acetate).

Challenges :

-

Competing nitration at the 5-position may occur (~15% byproduct).

-

Acid-sensitive substrates require neutral workup conditions .

Bromination of 2-Nitrothiophene

Direct Electrophilic Bromination

Brominating 2-nitrothiophene faces regiochemical challenges due to the nitro group’s strong meta-directing effect. To favor 3-bromination, Lewis acids (e.g., FeBr₃) and excess bromine are used.

Procedure :

-

Add 2-nitrothiophene (1.0 equiv) to anhydrous CH₂Cl₂.

-

Introduce FeBr₃ (0.1 equiv) and Br₂ (1.2 equiv) dropwise at −10°C.

-

Stir for 12 hours, quench with NaHSO₃, and isolate via distillation.

Data Table 1 : Bromination Optimization

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| FeBr₃, −10°C | 58 | 92 |

| AlBr₃, 0°C | 45 | 88 |

| Solvent-free, 25°C | 32 | 78 |

Limitations :

Multi-Step Synthesis via Annelation

Thiophene Ring Construction

Adapting the Beilstein protocol , α-nitroketene acetals are reacted with 1,4-dithiane-2,5-diol under basic conditions to form the thiophene core. Pre-brominated intermediates ensure correct substitution.

Procedure :

-

React bromonitromethane with 1,4-dithiane-2,5-diol in ethanol/K₂CO₃.

-

Heat to reflux for 24 hours.

-

Acidify, extract with ethyl acetate, and recrystallize.

Key Advantages :

-

Simultaneous C–C bond formation and bromine incorporation.

-

Yields up to 76% reported for analogous N-substituted thiophenes .

Comparative Analysis of Methods

Data Table 2 : Method Efficiency

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Nitration of 3-Br-Thio | 65–70 | High | Moderate |

| Bromination of 2-NO₂-Thio | 45–58 | Moderate | Low |

| Annelation | 70–76 | Low | High |

-

Nitration route is preferred for scalability but requires strict temperature control.

-

Annelation offers regioselectivity but involves complex intermediates .

Experimental Considerations

Solvent and Catalyst Selection

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-nitrothiophene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.

Reduction Reactions: Catalysts like palladium on carbon or reagents like lithium aluminum hydride.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Major Products:

Substitution Reactions: Products include 3-amino-2-nitrothiophene or 3-thio-2-nitrothiophene.

Reduction Reactions: The major product is 3-bromo-2-aminothiophene.

Oxidation Reactions: Products include 3-bromo-2-nitrosulfoxide or 3-bromo-2-nitrosulfone.

Scientific Research Applications

Chemical Properties and Structure

3-Bromo-2-nitrothiophene (C4H2BrNO2S) is characterized by a thiophene ring with a bromine atom at the 3-position and a nitro group at the 2-position. This specific substitution pattern enhances its chemical reactivity, allowing it to participate in various reactions such as nucleophilic substitutions, reductions, and oxidations.

Chemistry

- Building Block in Synthesis : this compound serves as a versatile building block for synthesizing more complex organic molecules. It can undergo various chemical transformations, allowing chemists to create derivatives with tailored properties.

- Reagent in Organic Reactions : The compound is utilized as a reagent in multiple organic reactions due to its electrophilic nature, making it suitable for substitution reactions where the bromine atom can be replaced by nucleophiles such as amines or thiols.

Biology

- Antimicrobial Activity : Studies have demonstrated that this compound exhibits significant antimicrobial properties. The minimum inhibitory concentrations (MICs) against various microorganisms are summarized below:

| Microorganism | MIC (µg/mL) |

|---|---|

| Escherichia coli | 25 |

| Micrococcus luteus | 15 |

| Aspergillus niger | 30 |

This data suggests that the compound is particularly effective against Micrococcus luteus, indicating potential applications in developing antimicrobial agents .

- Anticancer Properties : Derivatives of this compound have shown promise in inhibiting cancer cell proliferation. Mechanisms of action include induction of apoptosis and disruption of microtubule dynamics in cancer cells .

Medicine

- Intermediate for Pharmaceuticals : The compound acts as an intermediate in synthesizing various pharmaceutical compounds. Its derivatives are being explored for their potential therapeutic effects, particularly in oncology and infectious diseases.

Industry

- Material Development : In industrial applications, this compound is used to develop materials with specific electronic properties. These include organic semiconductors and conductive polymers, which are essential for the advancement of electronic devices.

Antimicrobial Efficacy Study

A comprehensive study evaluated the antimicrobial efficacy of various substituted thiophenes, including this compound. The research highlighted that modifications in substitution patterns significantly affected their activity against bacterial and fungal strains. The findings support the potential use of this compound in formulating new antimicrobial agents .

Anticancer Mechanisms Investigation

Research focused on the anticancer properties of nitrothiophenes revealed that these compounds could induce apoptosis in cancer cell lines through mechanisms involving caspase activation and modulation of Bcl-2 family proteins. This study emphasizes the therapeutic potential of this compound derivatives in cancer treatment .

Mechanism of Action

The mechanism of action of 3-Bromo-2-nitrothiophene involves its interaction with specific molecular targets. For instance, in biological systems, its derivatives may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Isomeric Bromonitrothiophenes: 2-Bromo-3-nitrothiophene vs. 3-Bromo-2-nitrothiophene

The positional isomerism of bromine and nitro groups significantly impacts reactivity:

Key Findings :

- Reaction Pathways: The this compound 5-anion undergoes SNAr reactions with C-H acids (e.g., chloroacetonitrile), leading to Br⁻ via proton transfer and intermediate σ-adducts . In contrast, the 2-bromo-3-nitrothiophene isomer undergoes halogenophilic reactions, producing bromochloroacetonitrile anions (m/z 152) due to Br⁺ detachment .

- Stability: The 3-nitrothiophene 2-anion (from 2-bromo-3-nitrothiophene) is more stabilized, favoring halogenophilic pathways, whereas the this compound anion favors Br⁻ release due to lower proton affinity (ΔPA = 3 kcal/mol) .

Comparison with Nitrothiophene Derivatives

- Synthesized via bromination of 2-nitrothiophene but prone to over-bromination, yielding dibrominated products (e.g., 2,3-dibromo-5-nitrothiophene) .

- Reactivity with nucleophiles (e.g., piperidine) is 1000× faster than o-bromonitrobenzene, attributed to thiophene’s lower resonance energy (6.5 kcal/mol vs. benzene’s 36 kcal/mol) .

2,5-Dinitrothiophene :

- Exhibits enhanced electrophilicity due to dual nitro groups. Reacts with piperidine 400× faster than p-dinitrobenzene, highlighting thiophene’s superior activation for nucleophilic substitution .

Comparison with Benzene Analogs

o-Bromonitrobenzene :

Biological Activity

3-Bromo-2-nitrothiophene is an organic compound belonging to the class of nitrothiophenes, which are characterized by a thiophene ring substituted with both a bromine atom and a nitro group. This compound has garnered interest in various fields, particularly for its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, detailing its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C4H2BrNO2S. The presence of the bromine and nitro groups significantly influences its reactivity and biological activity. The compound's structure allows for various chemical reactions, including nucleophilic substitutions and reductions, which are critical for its biological interactions.

Target Interactions

This compound primarily interacts with biological systems through the following mechanisms:

- Electrophilic Reactions : The nitro group can act as an electrophile, facilitating interactions with nucleophiles in biological systems.

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as amines or thiols, enhancing its reactivity and potential biological effects.

Biochemical Pathways

The compound's interaction with cellular components may influence various biochemical pathways. For instance, studies suggest that it may affect redox reactions within cells due to its reversible redox behavior when adsorbed onto conductive surfaces like gold electrodes.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity. A study evaluating the minimum inhibitory concentrations (MICs) against various microorganisms reported the following results:

| Microorganism | MIC (µg/mL) |

|---|---|

| Escherichia coli | 25 |

| Micrococcus luteus | 15 |

| Aspergillus niger | 30 |

These findings indicate that this compound is particularly effective against Micrococcus luteus, suggesting a potential application in developing antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that derivatives of nitrothiophenes can inhibit cancer cell proliferation, with mechanisms likely involving apoptosis induction and cell cycle arrest. For example, compounds structurally related to this compound have been shown to disrupt microtubule dynamics in cancer cells, leading to increased cytotoxicity .

Case Studies

- Study on Antimicrobial Efficacy : A comprehensive evaluation of various substituted thiophenes, including this compound, revealed a broad spectrum of antimicrobial activity. The study highlighted that modifications in substitution patterns significantly affected their efficacy against bacterial and fungal strains .

- Anticancer Mechanisms : Another significant investigation focused on the anticancer properties of nitrothiophenes. It was found that these compounds could induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins .

Q & A

Q. What are the common synthetic routes for 3-Bromo-2-nitrothiophene, and how can reaction conditions be optimized?

Basic

The synthesis of this compound typically involves sequential halogenation and nitration of the thiophene ring. A common approach is:

- Step 1 : Bromination of 2-nitrothiophene using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions (e.g., in acetic acid or DMF at 60–80°C) .

- Step 2 : Purification via column chromatography to isolate the desired regioisomer.

Optimization :

- Catalysts : Use Lewis acids like FeCl₃ or AlCl₃ to enhance regioselectivity during bromination .

- Continuous Flow Reactors : Improve yield and scalability by maintaining precise temperature and mixing parameters .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Basic

Key methods include:

- ¹H/¹³C NMR : Identify substituent positions via chemical shifts (e.g., bromine deshields adjacent protons; nitro groups cause downfield shifts) .

- IR Spectroscopy : Detect functional groups (C-Br stretch ~550 cm⁻¹; NO₂ asymmetric stretch ~1520 cm⁻¹) .

- Mass Spectrometry (MS) : Confirm molecular weight (M⁺ at m/z 208/210 [Br isotope pattern]) and fragmentation pathways .

Advanced Tip : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex derivatives .

Q. How do competing substituents (Br vs. NO₂) influence regioselectivity in further functionalization?

Advanced

The electron-withdrawing nitro (-NO₂) and bromine (-Br) groups direct electrophilic substitution to specific positions:

- Nitro Group : Strongly deactivates the ring, directing incoming electrophiles to the 4- or 5-position of thiophene .

- Bromine : Acts as a weak ortho/para director but is often displaced in nucleophilic aromatic substitution (NAS) reactions.

Methodological Insight :

- Coupling Reactions : Use Pd-catalyzed Suzuki-Miyaura couplings to replace Br with aryl/heteroaryl groups, leveraging the nitro group’s stability under these conditions .

- Contradictions : Note that steric hindrance from NO₂ may reduce coupling efficiency; optimize using bulky ligands (e.g., SPhos) .

Q. What strategies enhance the efficiency of cross-coupling reactions involving this compound?

Advanced

To optimize Suzuki or Stille couplings:

- Catalyst Systems : Use Pd(PPh₃)₄ with Cs₂CO₃ as a base in THF/toluene mixtures (80–100°C) .

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 minutes vs. 12 hours) while maintaining yields .

- Flow Chemistry : Improve reproducibility and scalability for high-throughput applications .

Advanced

- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks .

- Hirshfeld Surface Analysis : Map intermolecular interactions to guide crystal engineering or co-crystal formation .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) to design bioactive derivatives .

Example Insight :

- The nitro group lowers the LUMO energy (-2.1 eV), enhancing susceptibility to nucleophilic attack at the 4-position .

Q. What are common challenges in synthesizing derivatives, and how can they be addressed?

Advanced

- Issue : Competing side reactions (e.g., denitration during harsh conditions).

Solution : Use milder reagents (e.g., CuBr₂ instead of Br₂) and monitor reactions via TLC . - Issue : Poor solubility in polar solvents.

Solution : Employ DMF/DMSO mixtures or sonication to improve dissolution .

Data Contradiction Analysis :

- Conflicting reports on bromination yields (60–90%) may arise from trace moisture; ensure anhydrous conditions .

Q. How does the nitro group affect the compound’s stability under storage or reaction conditions?

Basic

- Stability : Nitro groups are thermally stable but sensitive to strong reducing agents (e.g., LiAlH₄). Store at 4°C in amber vials to prevent photodegradation .

- Reactivity : Avoid prolonged exposure to bases, which may hydrolyze the nitro group to NH₂ .

Q. What advanced applications exist for this compound in materials science?

Advanced

- Conjugated Polymers : Incorporate into thiophene-based polymers for organic semiconductors (bandgap ~2.3 eV) .

- Sensors : Functionalize with fluorophores for nitroaromatic explosive detection (quenching via electron transfer) .

Properties

IUPAC Name |

3-bromo-2-nitrothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrNO2S/c5-3-1-2-9-4(3)6(7)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYIHKIRPUMUUJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40360913 | |

| Record name | 3-bromo-2-nitrothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24430-27-1 | |

| Record name | 3-bromo-2-nitrothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-2-nitrothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.